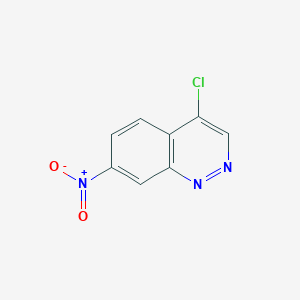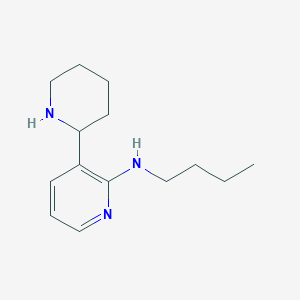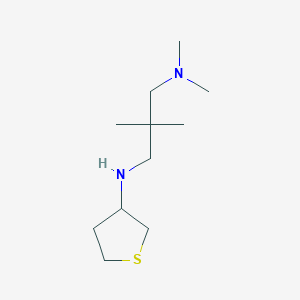
4-Chloro-7-nitrocinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-nitrocinnoline is an organic compound with the molecular formula C9H5ClN2O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 7th position on the cinnoline ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-nitrocinnoline typically involves the nitration of 4-chlorocinnoline. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then subjected to various purification steps, including distillation and crystallization, to ensure high purity.
化学反应分析
Types of Reactions
4-Chloro-7-nitrocinnoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by various nucleophiles.
Reduction: The nitro group at the 7th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this reaction is less frequently employed.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used. For example, using sodium methoxide can yield 4-methoxy-7-nitrocinnoline.
Reduction: The major product is 4-chloro-7-aminocinnoline.
Oxidation: Products depend on the specific conditions and reagents used.
科学研究应用
4-Chloro-7-nitrocinnoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-Chloro-7-nitrocinnoline involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, the compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-7-nitrobenzofurazan: This compound is similar in structure but contains a benzofurazan ring instead of a cinnoline ring.
7-Chloro-4-nitroquinoline: This compound has a quinoline ring with similar substituents.
Uniqueness
4-Chloro-7-nitrocinnoline is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
属性
分子式 |
C8H4ClN3O2 |
|---|---|
分子量 |
209.59 g/mol |
IUPAC 名称 |
4-chloro-7-nitrocinnoline |
InChI |
InChI=1S/C8H4ClN3O2/c9-7-4-10-11-8-3-5(12(13)14)1-2-6(7)8/h1-4H |
InChI 键 |
SILAKPARZLLDOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=NC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)

![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)

![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)
![tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13012408.png)

![7-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B13012417.png)
![1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13012431.png)
![3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13012434.png)
